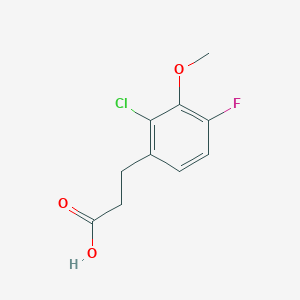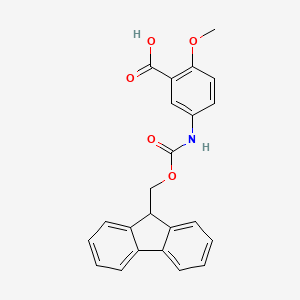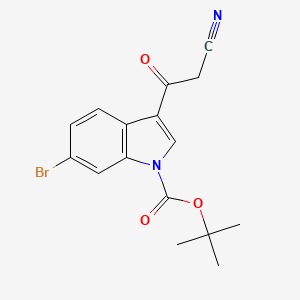
Fmoc-DL-(2-thiazoyl)glycine
概要
説明
Fmoc-DL-(2-thiazoyl)glycine is a derivative of glycine, protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques. Glycine, being the simplest amino acid, provides high flexibility when incorporated into polypeptides .
作用機序
Target of Action
Fmoc-DL-(2-thiazoyl)glycine is primarily used in proteomics research and solid-phase peptide synthesis techniques . Its primary target is the amino acid glycine , which it binds to in a protected form .
Mode of Action
As an Fmoc protected glycine derivative, this compound interacts with its target by binding to the amino acid glycine . This interaction allows for the incorporation of the compound into polypeptides during peptide synthesis .
Biochemical Pathways
Given its role in peptide synthesis, it likely influences the formation and structure of proteins within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it helps synthesize. By contributing to the formation of these proteins, it can influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled with care to avoid dust formation and ensure adequate ventilation . These precautions help maintain the compound’s stability and effectiveness in the laboratory setting .
生化学分析
Biochemical Properties
Fmoc-DL-(2-thiazoyl)glycine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of glycine, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions facilitate the incorporation of glycine into polypeptides, enhancing the flexibility and stability of the resulting peptides .
Cellular Effects
This compound influences various cellular processes by modulating peptide synthesis. It affects cell signaling pathways, gene expression, and cellular metabolism by providing a flexible glycine residue that can be incorporated into peptides. This incorporation can alter the structure and function of proteins, impacting cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions. Upon selective deprotection, the glycine residue can form peptide bonds with other amino acids, facilitating the synthesis of polypeptides. This process involves binding interactions with peptidyl transferases and other enzymes, which catalyze the formation of peptide bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or moisture can lead to degradation. Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, although its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively participates in peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s efficacy in peptide synthesis plateaus at a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation of glycine into polypeptides. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs. The compound’s distribution can affect its accumulation and efficacy in peptide synthesis .
Subcellular Localization
This compound is localized to specific subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. Targeting signals and post-translational modifications direct the compound to these compartments, where it can participate in the synthesis of polypeptides. This localization is crucial for its activity and function in biochemical reactions .
準備方法
The synthesis of Fmoc-DL-(2-thiazoyl)glycine involves the protection of the amino group of glycine with the Fmoc group. This is typically achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The thiazole ring is introduced through a subsequent reaction with 2-thiazoyl chloride . Industrial production methods often involve solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on a resin and then cleaved off after the desired sequence is obtained .
化学反応の分析
Fmoc-DL-(2-thiazoyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Fmoc-DL-(2-thiazoyl)glycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is utilized in the synthesis of peptides and proteins, aiding in the study of protein structure and function. In biology, it is used in proteomics research to analyze protein interactions and modifications.
類似化合物との比較
Fmoc-DL-(2-thiazoyl)glycine is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. Similar compounds include:
Fmoc-DL-(2-thiazoyl)alanine: Another thiazole-containing amino acid derivative.
Fmoc-DL-(2-thiazoyl)valine: A derivative with a valine backbone instead of glycine.
Fmoc-DL-(2-thiazoyl)leucine: A leucine-based thiazole derivative.
These compounds share the Fmoc protection and thiazole ring but differ in their amino acid backbones, leading to variations in their chemical properties and applications .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(24)17(18-21-9-10-27-18)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16-17H,11H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJGKBXDVPSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)









